4-Isopropylphenyl cyanamide
CAS No.: 163805-10-5
Cat. No.: VC20931472
Molecular Formula: C10H12N2
Molecular Weight: 160.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 163805-10-5 |
|---|---|
| Molecular Formula | C10H12N2 |
| Molecular Weight | 160.22 g/mol |
| IUPAC Name | (4-propan-2-ylphenyl)cyanamide |
| Standard InChI | InChI=1S/C10H12N2/c1-8(2)9-3-5-10(6-4-9)12-7-11/h3-6,8,12H,1-2H3 |
| Standard InChI Key | BXPLSQXTEDIXAQ-UHFFFAOYSA-N |
| SMILES | CC(C)C1=CC=C(C=C1)NC#N |
| Canonical SMILES | CC(C)C1=CC=C(C=C1)NC#N |
Introduction
Chemical Structure and Properties
Molecular Structure
4-Isopropylphenyl cyanamide exhibits a distinct molecular architecture with the following key features:
-
Molecular Formula: C₁₀H₁₂N₂
-
Structural Components:
-
A phenyl ring forming the core structure
-
An isopropyl group (-(CH₃)₂CH) attached at the para position of the phenyl ring
-
A cyanamide group (-N=C-NH₂) directly bonded to the phenyl ring at the position opposite to the isopropyl group
The cyanamide functional group provides the compound with a distinctive reactivity profile due to its bifunctional nature, containing both a nucleophilic amino nitrogen and an electrophilic nitrile carbon . This structural arrangement enables the molecule to participate in various chemical transformations, making it versatile in organic synthesis applications.
-
Physical Properties
While specific experimental physical data for 4-isopropylphenyl cyanamide is limited in the available literature, certain properties can be estimated based on its structural features and comparison with related compounds:
-
Physical State: Likely a crystalline solid at room temperature, as is common for aromatic compounds with similar molecular weights
-
Appearance: Presumably a white to off-white crystalline powder
-
Solubility: Likely moderately soluble in organic solvents such as alcohols, ethers, and chlorinated solvents, with limited water solubility
-
Molecular Weight: Approximately 160.22 g/mol (calculated from the molecular formula C₁₀H₁₂N₂)
For comparison, the structurally related compound 1-(4-isopropylphenyl)hydrazine has a melting point of 66-69°C and calculated boiling point of 260.1±19.0°C . While these values cannot be directly applied to 4-isopropylphenyl cyanamide, they provide a reference point for estimating its thermal properties.
Chemical Properties
The chemical behavior of 4-isopropylphenyl cyanamide is largely determined by the cyanamide functional group and the isopropylphenyl moiety:
The cyanamide group (-N=C-NH₂) demonstrates distinctive reactive properties:
-
The nucleophilic sp³-amino nitrogen can participate in various substitution reactions, leading to the formation of mono- and di-substituted cyanamide derivatives .
-
The electrophilic nitrile unit can engage in numerous reaction types including cycloadditions, aminocyanation reactions, and can serve as an electrophilic cyanide-transfer agent .
-
The cyanamide group can also participate in coordination chemistry with various metal ions through the nitrogen atoms.
The isopropylphenyl portion of the molecule contributes additional chemical characteristics: -
The aromatic ring can undergo typical electrophilic aromatic substitution reactions, though these will be influenced by the electronic effects of both the isopropyl and cyanamide substituents.
-
The isopropyl group likely enhances the lipophilicity of the compound, potentially affecting its solubility profile and membrane permeability in biological systems.
-
The isopropyl group may provide steric hindrance that could influence the reactivity and stereochemical outcomes of certain reactions.
Synthesis Methods
Industrial Production
Industrial-scale production of 4-isopropylphenyl cyanamide would necessitate optimized processes that balance efficiency, safety, and cost-effectiveness. Potential approaches include:
-
Scaled-up versions of laboratory syntheses with modifications for:
-
Continuous flow processing rather than batch reactions
-
Heat and mass transfer considerations at larger scales
-
Recovery and recycling of solvents and reagents
-
-
Advanced purification techniques:
-
Column chromatography for small-scale production
-
Recrystallization methods optimized for larger volumes
-
Potentially continuous crystallization for industrial-scale purification
-
-
Process optimization focusing on:
-
Yield maximization through refined reaction conditions
-
Minimization of byproduct formation
-
Energy efficiency and reduced environmental impact
The specific industrial production methods would be determined by factors such as the intended application, required purity levels, economic considerations, and regulatory requirements.
-
Reactivity and Chemical Behavior
Key Reactions
The reactivity profile of 4-isopropylphenyl cyanamide is defined by the dual nature of the cyanamide group combined with the properties of the isopropylphenyl moiety:
-
Nucleophilic reactions involving the amino nitrogen:
-
Alkylation reactions leading to N-substituted derivatives
-
Acylation reactions forming amide derivatives
-
Addition reactions with various electrophiles
-
-
Reactions involving the electrophilic nitrile carbon:
-
Hydrolysis under acidic or basic conditions
-
Addition reactions with nucleophiles
-
Cycloaddition reactions leading to heterocyclic compounds
-
-
Transformations involving both reactive centers:
-
Reactions of the isopropylphenyl portion:
-
Typical aromatic substitution reactions
-
Potential oxidation of the isopropyl group under specific conditions
-
Reduction reactions affecting the aromatic system
-
Reaction Mechanisms
The chemical transformations of 4-isopropylphenyl cyanamide proceed through various mechanisms depending on the reaction conditions and partners:
-
For nucleophilic substitutions at the amino nitrogen:
-
Typical SN2 mechanisms may operate with primary alkyl halides
-
With acid chlorides or anhydrides, nucleophilic acyl substitution mechanisms predominate
-
-
For reactions involving the nitrile carbon:
-
Addition-elimination mechanisms in hydrolysis reactions
-
Cycloaddition mechanisms in the formation of heterocyclic compounds
-
-
In the synthesis of heterocyclic compounds:
-
Radical reactions:
-
Under appropriate conditions, the cyanamide group may participate in radical chemistry, providing additional synthetic pathways
These mechanistic pathways offer diverse opportunities for utilizing 4-isopropylphenyl cyanamide in organic synthesis and materials development.
-
Applications
Pharmaceutical Applications
Cyanamide derivatives, including potentially 4-isopropylphenyl cyanamide, have significant relevance in pharmaceutical development:
Agricultural Uses
Cyanamide compounds have established applications in agriculture, suggesting potential roles for 4-isopropylphenyl cyanamide:
-
As pesticide intermediates:
-
Precursors for synthesizing crop protection agents
-
Building blocks for creating selective pest control compounds
-
Potential activity against specific agricultural pests
-
-
Plant growth regulation:
-
Fertilizer components:
-
Cyanamides can serve as nitrogen sources in specialized fertilizer formulations
-
The gradual release of nitrogen compounds might provide benefits in certain agricultural contexts
The combined properties of the isopropylphenyl group and the cyanamide functionality could produce specific advantages in agricultural applications that warrant further investigation.
-
Industrial Applications
The chemical versatility of 4-isopropylphenyl cyanamide suggests several potential industrial applications:
-
As synthetic intermediates:
-
Building blocks for specialty chemicals
-
Reagents for introducing specific functional groups in industrial products
-
Precursors for materials with unique properties
-
-
In polymer chemistry:
-
Potential monomers for specialized polymers
-
Chain termination or modification agents
-
Cross-linking components for specific polymer systems
-
-
Surface chemistry:
-
Potential surface modification agents
-
Components in adhesive formulations
-
Intermediates for creating specialized coatings
-
-
Catalysis applications:
-
Ligands for metal catalysts
-
Precursors for catalyst development
-
Components in catalyst systems for specific transformations
The industrial utility of 4-isopropylphenyl cyanamide would depend on economic factors, scalability of production, and performance in specific applications.
-
Recent Research and Developments
Current Studies
While specific research focusing exclusively on 4-isopropylphenyl cyanamide is limited in the available literature, broader research trends involving cyanamide chemistry include:
-
Synthetic methodology development:
-
More efficient and selective methods for preparing aryl cyanamides
-
Novel transformations of the cyanamide functional group
-
Catalytic approaches to cyanamide chemistry
-
-
Application-oriented research:
-
Investigation of cyanamide derivatives as building blocks in medicinal chemistry
-
Exploration of agricultural applications
-
Development of materials incorporating cyanamide functional groups
-
-
Mechanistic studies:
-
Deeper understanding of reaction mechanisms involving cyanamides
-
Investigation of stereoselective transformations
-
Computational studies to predict reactivity and properties The field of cyanamide chemistry continues to evolve, with potential implications for understanding and utilizing 4-isopropylphenyl cyanamide in various applications.
-
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume